molecular formula C7H7BrO2S B2885710 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid CAS No. 175217-22-8

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B2885710
CAS No.: 175217-22-8
M. Wt: 235.1
InChI Key: VPLITVQPROCSGC-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of bromine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid typically involves the bromination of 4,5-dimethylthiophene-3-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4,5-dimethylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

  • 2-Bromo-3,4-dimethylthiophene-5-carboxylic acid
  • 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid
  • 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

Comparison: 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and properties. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-bromo-4,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLITVQPROCSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175217-22-8
Record name 2-bromo-4,5-dimethylthiophene-3-carboxylic acid
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